molecular formula C12H27N2O4P B3305112 1-Hexyl-3-methylimidazolium dihydrogen phosphate CAS No. 922521-04-8

1-Hexyl-3-methylimidazolium dihydrogen phosphate

Cat. No.: B3305112
CAS No.: 922521-04-8
M. Wt: 294.33 g/mol
InChI Key: LJNSGLVUYMKVKE-UHFFFAOYSA-N
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Preparation Methods

1-Hexyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-hexyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as water or ethanol, and stirring the mixture at room temperature until the reaction is complete . The product is then purified by removing the solvent under reduced pressure and recrystallizing the compound from an appropriate solvent .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or alkoxides replace the hydrogen atoms on the ring.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reactions .

Mechanism of Action

Properties

IUPAC Name

dihydrogen phosphate;1-methyl-3-octyl-1,2-dihydroimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-11H,3-9,12H2,1-2H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNSGLVUYMKVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C[NH+](C=C1)C.OP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30854896
Record name 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922521-04-8
Record name 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30854896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-3-methylimidazolium dihydrogen phosphate
Reactant of Route 2
1-Hexyl-3-methylimidazolium dihydrogen phosphate
Reactant of Route 3
1-Hexyl-3-methylimidazolium dihydrogen phosphate
Reactant of Route 4
1-Hexyl-3-methylimidazolium dihydrogen phosphate
Reactant of Route 5
1-Hexyl-3-methylimidazolium dihydrogen phosphate
Reactant of Route 6
1-Hexyl-3-methylimidazolium dihydrogen phosphate

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